molecular formula C11H16N2O3S B2862666 N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 920366-98-9

N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2862666
CAS No.: 920366-98-9
M. Wt: 256.32
InChI Key: VSAPXNDIHBEEBH-UHFFFAOYSA-N
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Description

N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a chemical compound with a molecular formula of C11H15NO3S. This compound is characterized by the presence of an oxalamide group, a methoxypropan-2-yl group, and a thiophen-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amine derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Preparation of the amine derivative: The amine derivative, such as (1-methoxypropan-2-yl)amine and (thiophen-2-ylmethyl)amine, is synthesized through standard amination reactions.

    Reaction with oxalyl chloride: The amine derivatives are reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the oxalamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)amine: Similar structure but lacks the oxalamide group.

    N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)carbamate: Contains a carbamate group instead of an oxalamide group.

Uniqueness

N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the oxalamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

IUPAC Name

N'-(1-methoxypropan-2-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-8(7-16-2)13-11(15)10(14)12-6-9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAPXNDIHBEEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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